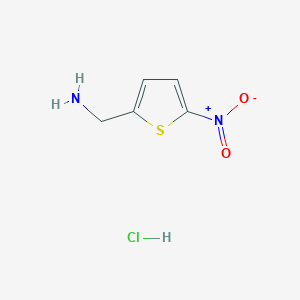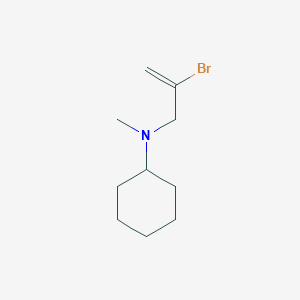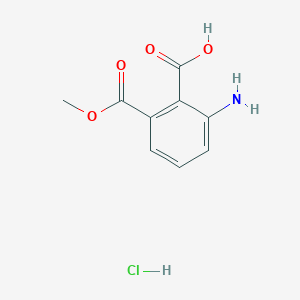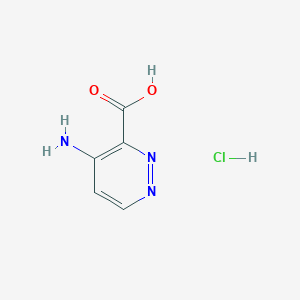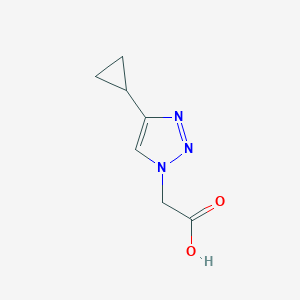
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid
Vue d'ensemble
Description
“2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid” is a chemical compound with the molecular formula C7H9N3O2 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazol-1-yl acetic acid derivatives has been studied . A convenient synthetic approach involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This strategy allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from available reagents under metal-free conditions .Molecular Structure Analysis
The molecular structure of “2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid” can be represented by the InChI code: 1S/C7H9N3O2/c11-7(12)4-10-3-6(8-9-10)5-1-2-5/h3,5H,1-2,4H2,(H,11,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 167.17 . It has a melting point range of 164-167°C . The compound is a powder at room temperature and is stored at room temperature .Applications De Recherche Scientifique
Comprehensive Analysis of 2-(4-Cyclopropyl-1H-1,2,3-Triazol-1-yl)acetic Acid Applications:
VHL Inhibitors for Anemia Treatment
The compound has been identified as a potential VHL inhibitor for treating anemia, particularly chronic anemia or anemia associated with chronic kidney disease, dialysis, or cancer chemotherapy. VHL inhibitors can also be used for ischemia, stroke, or cardiovascular system damage during ischemia .
Wound Healing and Angiogenesis
These inhibitors may also enhance wound healing, reduce scarring, and promote angiogenesis or arteriogenesis .
Drug Discovery
1,2,3-Triazoles, which include the core structure of the compound , are widely used in drug discovery due to their potent biological activities .
Organic Synthesis
These compounds play a significant role in organic synthesis and have been utilized in the creation of various synthetic chemicals .
Agrochemical Applications
Derivatives of 1,2,4-triazol have been applied as agrochemicals that function as root growth stimulants. They influence the levels of endogenous hormones like IAA, ABA, and GA3 to control primary root development .
Material Science
Triazoles are also important in material science for developing new materials with specific properties .
Fluorescent Imaging
Due to their unique chemical structure, triazoles are used in fluorescent imaging applications .
Supramolecular Chemistry
These compounds have found applications in supramolecular chemistry due to their ability to form complex structures .
Propriétés
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)4-10-3-6(8-9-10)5-1-2-5/h3,5H,1-2,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGUTDRSAKTKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B1378180.png)
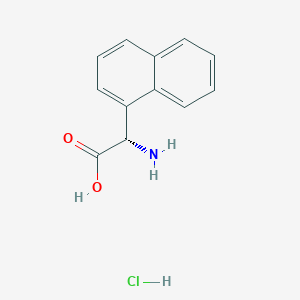
![[2-(2-Propyn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1378183.png)
